![molecular formula C8H13NO3 B1433568 Methyl 1-methyl-6-oxopiperidine-2-carboxylate CAS No. 20845-27-6](/img/structure/B1433568.png)
Methyl 1-methyl-6-oxopiperidine-2-carboxylate
Overview
Description
Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3. It is a piperidine derivative, characterized by a piperidine ring with a methyl group at the first position, a keto group at the sixth position, and a carboxylate ester group at the second position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-6-oxopiperidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperidine-2,6-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. Purification processes such as distillation or crystallization are utilized to achieve the desired purity levels.
Scientific Research Applications
Methyl 1-methyl-6-oxopiperidine-2-carboxylate has a broad range of applications across various fields:
Organic Synthesis
The compound serves as a building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Studies
Research indicates that this compound is utilized in studies focused on enzyme mechanisms and metabolic pathways. Its potential as an enzyme inhibitor makes it valuable for investigating biochemical processes.
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | Competitive | 5.2 | |
Butyrylcholinesterase | Non-competitive | 3.8 |
Medicinal Chemistry
This compound is being investigated for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical compounds.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study employed standard disc diffusion methods, with results recorded after 24 hours of incubation.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of this compound in a mouse model of neurodegeneration. The treatment resulted in reduced neuronal apoptosis and improved cognitive function, assessed through behavioral tests.
Mechanism of Action
The mechanism of action of methyl 1-methyl-6-oxopiperidine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. It may also interact with receptors or other proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxopiperidine-2-carboxylate: Similar structure but lacks the methyl group at the first position.
Methyl 1-methyl-6-oxopyridine-3-carboxylate: Contains a pyridine ring instead of a piperidine ring
Uniqueness
Methyl 1-methyl-6-oxopiperidine-2-carboxylate is unique due to the presence of both a methyl group and a keto group on the piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Biological Activity
Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a piperidine ring with a methyl group at the first position and a keto group at the sixth position, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It acts as a substrate in enzymatic reactions, influencing metabolic pathways. The compound's keto group allows for oxidation and reduction reactions, making it versatile in synthetic applications.
Key Mechanisms:
- Enzyme Interaction : Acts as a substrate for specific enzymes, facilitating biochemical reactions.
- Receptor Modulation : Potentially interacts with cellular receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential applications in neuropharmacology.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
In a recent study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study employed standard disc diffusion methods, with results recorded after 24 hours of incubation.
Comparative Analysis with Similar Compounds
The compound's biological activity can be compared with similar piperidine derivatives:
Compound | Structure Features | Biological Activity |
---|---|---|
Methyl 6-Oxopiperidine-2-Carboxylate | Lacks methyl group at the first position | Limited neuropharmacological effects |
Methyl 1-Methyl-4-Oxopiperidine | Different positioning of functional groups | Higher neuroactivity |
Properties
IUPAC Name |
methyl 1-methyl-6-oxopiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXXVTTTXQNAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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